molecular formula C7H18Cl2N2O B6224135 (3R,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride CAS No. 2763740-66-3

(3R,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride

Cat. No. B6224135
CAS RN: 2763740-66-3
M. Wt: 217.1
InChI Key:
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Description

(3R,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride, also known as d-Pyrrolidin-3-ol dihydrochloride (d-PDC), is an organic compound used in a variety of scientific research applications. It is a white crystalline solid, soluble in water and other organic solvents, and is used as a chiral reagent, a synthetic intermediate, and a catalyst in organic synthesis. d-PDC has also been studied for its potential use in drug development and as a potential treatment for neurological diseases.

Scientific Research Applications

D-PDC has been used in a variety of scientific research applications. It has been used as a chiral reagent in asymmetric synthesis, as a synthetic intermediate in organic synthesis, and as a catalyst in organic reactions. It has also been studied for its potential use in drug development and as a potential treatment for neurological diseases.

Mechanism of Action

The mechanism of action of d-PDC is not fully understood. It is believed to interact with various neurotransmitter receptors in the brain, including serotonin, dopamine, and norepinephrine receptors. It has also been suggested that d-PDC may modulate calcium channels, which could explain its potential therapeutic effects.
Biochemical and Physiological Effects
d-PDC has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase dopamine and serotonin levels in the brain, which could explain its potential antidepressant effects. It has also been shown to increase the release of norepinephrine, which could explain its potential effects on memory and learning. In addition, d-PDC has been shown to increase the activity of the enzyme acetylcholinesterase, which could explain its potential therapeutic effects in neurological diseases.

Advantages and Limitations for Lab Experiments

D-PDC has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also stable, and can be stored for extended periods of time without significant degradation. The main limitation of d-PDC is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

The potential therapeutic applications of d-PDC are still being explored. Future research could focus on identifying the exact mechanism of action of d-PDC, as well as its potential therapeutic effects in neurological diseases. In addition, further research could focus on developing more efficient and cost-effective methods for synthesizing d-PDC. Finally, future research could focus on developing new uses for d-PDC, such as in drug development or in the treatment of other diseases.

Synthesis Methods

D-PDC is synthesized from the reaction of pyrrolidine and dimethylamine in the presence of hydrochloric acid. The reaction is typically carried out at a temperature of around 50-60°C. The reaction is complete after about 3-4 hours, and the product is isolated by filtration and crystallization. The yield of d-PDC is typically around 80%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride involves the conversion of a starting material to an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include protection of the hydroxyl group, alkylation of the nitrogen atom, and deprotection of the hydroxyl group.", "Starting Materials": [ "3-hydroxypyrrolidine", "dimethylamine", "methyl iodide", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Protection of the hydroxyl group by reaction with methyl iodide in the presence of sodium hydroxide to yield 3-methoxypyrrolidine.", "Step 2: Alkylation of the nitrogen atom by reaction with dimethylamine in the presence of sodium hydroxide to yield (3R,5S)-5-[(dimethylamino)methyl]pyrrolidine-3-methanol.", "Step 3: Deprotection of the hydroxyl group by reaction with hydrochloric acid in diethyl ether to yield (3R,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride." ] }

CAS RN

2763740-66-3

Product Name

(3R,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride

Molecular Formula

C7H18Cl2N2O

Molecular Weight

217.1

Purity

95

Origin of Product

United States

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